2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine
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Overview
Description
2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 and a molecular weight of 174.6 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine typically involves the reaction of 3-chloro-2-fluoropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine
Comparison: 2-(3-Chloro-2-fluoropyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(3-chloro-2-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-5(1-3-10)2-4-11-7(6)9/h2,4H,1,3,10H2 |
InChI Key |
WMGINOLPGPWQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCN)Cl)F |
Origin of Product |
United States |
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